molecular formula C15H21NO2 B4050361 1-[(2-ethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one

1-[(2-ethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one

Cat. No.: B4050361
M. Wt: 247.33 g/mol
InChI Key: NEBRBOAWAGVGTI-ZHACJKMWSA-N
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Description

1-[(2-ethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics of Reactions

Studies on the kinetics of reactions involving similar compounds have been conducted to understand the mechanisms behind the reactions of amines with specific ketones. For example, the kinetics of the reaction of 1,1,1-trichloro-4-methoxy-3-penten-2-one with various amines were studied, explaining the formation of corresponding chloro-amino-pentenones through an addition–elimination mechanism (Gesser, Zucco, & Nome, 1995).

Synthesis and Characterization

Significant research has been dedicated to the synthesis and structural characterization of compounds. For instance, unsymmetrical Schiff bases derived from 3,4-diaminopyridine were synthesized, and their structures were analyzed, offering insights into the molecular configuration and potential applications in creating complex molecules (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Applications in Olefin Oligomerization

The creation of heterogeneous complexes of nickel MCM-41 with β-diimine ligands, including those similar in structure to the subject compound, has shown applications in ethylene and propylene oligomerization. This research underlines the effectiveness of these complexes in homogeneous and heterogeneous systems, providing a foundation for industrial applications (Rossetto et al., 2015).

Antioxidant Activity

Research into the antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, which are structurally related to the compound , has been conducted. These studies focus on synthesizing and characterizing these compounds and assessing their ability to scavenge free radicals, indicating their potential as antioxidants (Sulpizio et al., 2016).

Antibacterial Activities

The synthesis and structural characterization of antipyrine derivatives have been explored, with studies showing strong antibacterial activities. Such research highlights the potential of these compounds in medical and pharmaceutical applications (Xin‐Yan Zhang, 2011).

Properties

IUPAC Name

(E)-1-(2-ethoxyanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-18-13-9-7-6-8-12(13)16-11-10-14(17)15(2,3)4/h6-11,16H,5H2,1-4H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBRBOAWAGVGTI-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=CC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C/C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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